

AZD5597: A Technical Guide to its Physicochemical Properties for Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **AZD5597**, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). The information presented herein is intended to support researchers and drug development professionals in their scientific investigations. This guide includes summarized quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

AZD5597 is a small molecule inhibitor with favorable physicochemical properties for research and development.[1][2] A summary of its key properties is presented in the tables below.

Table 1: General Physicochemical Properties of AZD5597



Property	Value	Source
Molecular Formula	C23H28FN7O	[2]
Molecular Weight	437.51 g/mol	[2]
CAS Number	924641-59-8	[2]
Appearance	Solid powder	[2]
Purity	≥98%	[3]
IUPAC Name	(S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl) (3-(methylamino)pyrrolidin-1-yl)methanone	MedKoo Biosciences

Table 2: Solubility of AZD5597

Solvent	Solubility Source	
DMSO	Soluble	MedKoo Biosciences
Methanol	Soluble	[3]
Water	Not specified, likely low	Inferred

It is recommended to prepare stock solutions in DMSO and make further dilutions in aqueous buffers or cell culture media.

Table 3: Predicted Physicochemical Properties of AZD5597



Property	Predicted Value	Notes	
logP	~3.5 - 4.5	The octanol-water partition coefficient (logP) is a measure of lipophilicity. Higher values indicate greater lipid solubility. The predicted value suggests good membrane permeability.	
рКа	~7.5 - 8.5 (most basic)	The acid dissociation constant (pKa) indicates the ionization state of a molecule at a given pH. The predicted basic pKa suggests that AZD5597 will be partially protonated at physiological pH.	

Note: These values are computationally predicted and may not reflect experimentally determined values.

Biological Activity

AZD5597 is a potent inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[3][4] Its inhibitory activity has been demonstrated in both biochemical and cell-based assays.

Table 4: In Vitro Biological Activity of AZD5597

Target/Assay	IC50	Cell Line	Source
CDK1	2 nM	N/A (Biochemical Assay)	[3][4]
CDK2	2 nM	N/A (Biochemical Assay)	[3][4]
Cell Proliferation (BrdU incorporation)	39 nM	LoVo (human colon carcinoma)	[4]

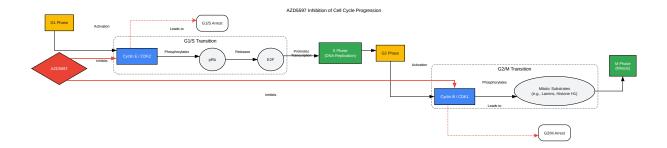
Table 5: In Vivo Efficacy of AZD5597



Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition	Source
Mouse Xenograft	SW620 (human colon adenocarcinoma)	15 mg/kg, intraperitoneal	Significant reduction in tumor volume	[3]

Signaling Pathway

AZD5597 exerts its anti-proliferative effects by inhibiting CDK1 and CDK2, which play crucial roles in cell cycle progression. The diagram below illustrates the points of intervention of **AZD5597** in the cell cycle signaling pathway.



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AZD5597 inhibits CDK1 and CDK2, leading to cell cycle arrest.



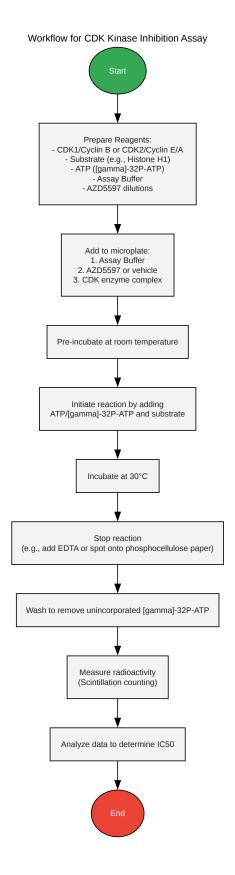
Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

CDK1/CDK2 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of **AZD5597** against CDK1 and CDK2.





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A typical workflow for an in vitro CDK kinase inhibition assay.



Methodology:

- Reagent Preparation:
 - Prepare a series of dilutions of AZD5597 in assay buffer.
 - Prepare a reaction mixture containing the CDK enzyme (CDK1/Cyclin B or CDK2/Cyclin E/A) and its specific substrate (e.g., Histone H1 peptide) in assay buffer.
 - Prepare an ATP solution containing a known concentration of unlabeled ATP and a tracer amount of radiolabeled ATP (e.g., [y-32P]ATP).
- Assay Procedure:
 - In a 96-well plate, add the AZD5597 dilutions or vehicle control.
 - Add the enzyme/substrate mixture to each well.
 - Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the kinase reaction by adding the ATP solution.
 - Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination and Detection:
 - Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
 - If using phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
 - Quantify the amount of incorporated radiolabel using a scintillation counter.
- Data Analysis:



- Calculate the percentage of inhibition for each concentration of AZD5597 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (BrdU Incorporation) Assay

This protocol outlines a method to assess the anti-proliferative effects of **AZD5597** on a cancer cell line, such as LoVo cells, by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[4]

Methodology:

- Cell Culture and Treatment:
 - Seed LoVo cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
 - Treat the cells with various concentrations of AZD5597 or vehicle control for a specified period (e.g., 48 hours).
- BrdU Labeling:
 - Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation into the DNA of proliferating cells (e.g., 2-4 hours).
- · Fixation and Denaturation:
 - Remove the labeling medium and fix the cells with a suitable fixative (e.g., methanol-based).
 - Denature the DNA to expose the incorporated BrdU. This is typically achieved by treatment with an acid solution (e.g., HCl).
- Immunodetection:
 - Incubate the cells with a primary antibody specific for BrdU.

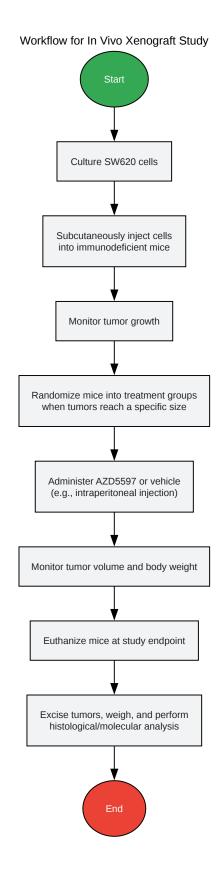


- Wash the cells and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Signal Development and Measurement:
 - Add a substrate for HRP (e.g., TMB) and allow the color to develop.
 - Stop the reaction with a stop solution.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell proliferation for each treatment condition relative to the vehicle control.
 - Determine the IC50 value of **AZD5597** for cell proliferation inhibition.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **AZD5597** in a mouse xenograft model using a human cancer cell line like SW620.[3]





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A typical workflow for an in vivo xenograft study.



Methodology:

- Cell Culture and Implantation:
 - Culture SW620 human colon adenocarcinoma cells under standard conditions.
 - Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
 - Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
- · Tumor Growth and Randomization:
 - Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
 - Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Prepare a formulation of AZD5597 suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).
 - Administer AZD5597 or the vehicle control to the mice according to the planned dosing schedule (e.g., 15 mg/kg, intraperitoneally, daily or intermittently).
- Monitoring and Endpoint:
 - Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
 - At the end of the study (e.g., after a specified number of weeks or when tumors in the control group reach a certain size), euthanize the mice.
- Tissue Collection and Analysis:
 - Excise the tumors and measure their final weight.



 Tumor tissue can be processed for further analysis, such as histopathology (H&E staining), immunohistochemistry (to assess proliferation and apoptosis markers), or molecular analysis (e.g., Western blotting to confirm target engagement).

Conclusion

AZD5597 is a potent dual inhibitor of CDK1 and CDK2 with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its favorable physicochemical properties make it a valuable tool for researchers investigating the role of CDKs in cancer and other diseases. The experimental protocols and pathway information provided in this guide are intended to facilitate further research and development of this and similar compounds.

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- To cite this document: BenchChem. [AZD5597: A Technical Guide to its Physicochemical Properties for Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789078#azd5597-physicochemical-properties-for-research]

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